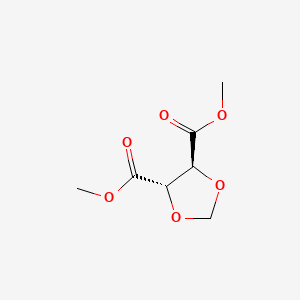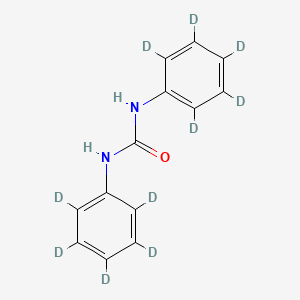
(4S,5S)-4,5-bis-(Methoxycarbonyl)-1,3-dioxolane
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(4S,5S)-4,5-bis-(Methoxycarbonyl)-1,3-dioxolane is a chiral compound with significant importance in organic chemistry. It is characterized by its two methoxycarbonyl groups attached to a 1,3-dioxolane ring. This compound is often used as a building block in the synthesis of various bioactive molecules and has applications in different fields such as medicinal chemistry and materials science.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of (4S,5S)-4,5-bis-(Methoxycarbonyl)-1,3-dioxolane typically involves the reaction of a suitable diol with dimethyl carbonate in the presence of a catalyst. One common method includes the use of D-ribose as a starting material, which undergoes a series of reactions including cyclization and esterification to form the desired compound .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process often includes optimization of reaction conditions such as temperature, pressure, and the use of efficient catalysts to maximize yield and purity. The use of continuous flow reactors and advanced purification techniques like chromatography can also be employed to enhance production efficiency.
化学反应分析
Types of Reactions
(4S,5S)-4,5-bis-(Methoxycarbonyl)-1,3-dioxolane undergoes various chemical reactions including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the ester groups into alcohols.
Substitution: Nucleophilic substitution reactions can replace the methoxycarbonyl groups with other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles like amines for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired transformations.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation typically yields carboxylic acids, while reduction results in alcohols. Substitution reactions can produce a variety of derivatives with different functional groups.
科学研究应用
(4S,5S)-4,5-bis-(Methoxycarbonyl)-1,3-dioxolane has several scientific research applications:
Chemistry: It is used as a chiral building block in the synthesis of complex organic molecules.
Biology: The compound is utilized in the development of bioactive molecules and pharmaceuticals.
Medicine: It serves as an intermediate in the synthesis of drugs and therapeutic agents.
Industry: The compound is employed in the production of polymers and materials with specific properties.
作用机制
The mechanism of action of (4S,5S)-4,5-bis-(Methoxycarbonyl)-1,3-dioxolane involves its interaction with various molecular targets. The compound can act as a precursor to bioactive molecules that interact with enzymes, receptors, and other biological macromolecules. The specific pathways and targets depend on the structure of the final bioactive compound derived from this compound .
相似化合物的比较
Similar Compounds
Some similar compounds include:
- (4S,5S)-5-acetyl-2,2-dimethyl-1,3-dioxolan-4-yl
- (1S,2R,3R,4S,5S,6S,7S,8R)-4-(Methoxycarbonyl)cubane-1-carboxylic acid
Uniqueness
(4S,5S)-4,5-bis-(Methoxycarbonyl)-1,3-dioxolane is unique due to its specific chiral configuration and the presence of two methoxycarbonyl groups. This configuration imparts distinct chemical and physical properties, making it a valuable intermediate in the synthesis of various bioactive compounds and materials.
属性
CAS 编号 |
137568-30-0 |
|---|---|
分子式 |
C7H10O6 |
分子量 |
190.151 |
IUPAC 名称 |
dimethyl (4S,5S)-1,3-dioxolane-4,5-dicarboxylate |
InChI |
InChI=1S/C7H10O6/c1-10-6(8)4-5(7(9)11-2)13-3-12-4/h4-5H,3H2,1-2H3/t4-,5-/m0/s1 |
InChI 键 |
WXDCPMZAHPHZPC-WHFBIAKZSA-N |
SMILES |
COC(=O)C1C(OCO1)C(=O)OC |
同义词 |
(4S,5S)-4,5-Bis(methoxycarbonyl)-1,3-dioxolane |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




![2-Chloro-1-[4-(2-chloroethyl)phenyl]ethanone](/img/structure/B591136.png)
